2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide
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Description
2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.13355396 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+
Biochemical Pathways
By activating NAMPT, the compound affects the NAD+ salvage pathway . This pathway recycles nicotinamide, a form of vitamin B3, into NAD+, which is a crucial coenzyme in cellular metabolism . Increased NAD+ levels can influence various biological processes, including energy metabolism, DNA repair, cell survival, and aging .
Result of Action
The activation of NAMPT by the compound leads to an increase in NAD+ levels . This can have various effects at the molecular and cellular levels, depending on the specific biological context. For example, in the context of aging, increased NAD+ levels could potentially slow down age-related decline in cellular function .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-23-11-14(10-22-23)16-7-6-13(8-20-16)9-21-18(24)12-25-17-5-3-2-4-15(17)19/h2-8,10-11H,9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISROTXZUOHRXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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